[3-chloro-4-(trifluoromethyl)phenyl]hydrazine hydrochloride
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Overview
Description
[3-chloro-4-(trifluoromethyl)phenyl]hydrazine hydrochloride is an organic compound with the molecular formula C7H7ClF3N2·HCl It is a derivative of phenylhydrazine, where the phenyl ring is substituted with a chlorine atom at the 3-position and a trifluoromethyl group at the 4-position
Preparation Methods
The synthesis of [3-chloro-4-(trifluoromethyl)phenyl]hydrazine hydrochloride typically involves a multi-step process:
Starting Material Preparation: The synthesis begins with the preparation of 3-chloro-4-(trifluoromethyl)nitrobenzene. This is achieved by nitration of 3-chloro-4-(trifluoromethyl)toluene.
Reduction: The nitro group in 3-chloro-4-(trifluoromethyl)nitrobenzene is then reduced to an amino group, forming 3-chloro-4-(trifluoromethyl)aniline.
Hydrazine Formation: The aniline derivative is then reacted with hydrazine hydrate to form [3-chloro-4-(trifluoromethyl)phenyl]hydrazine.
Hydrochloride Formation: Finally, the hydrazine compound is treated with hydrochloric acid to yield this compound.
Chemical Reactions Analysis
[3-chloro-4-(trifluoromethyl)phenyl]hydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azo compounds.
Reduction: The compound can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Coupling Reactions: It can be used in coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium in coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
[3-chloro-4-(trifluoromethyl)phenyl]hydrazine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [3-chloro-4-(trifluoromethyl)phenyl]hydrazine hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chlorine atom and hydrazine moiety contribute to its reactivity and binding affinity .
Comparison with Similar Compounds
[3-chloro-4-(trifluoromethyl)phenyl]hydrazine hydrochloride can be compared with other phenylhydrazine derivatives, such as:
4-(trifluoromethyl)phenylhydrazine: Lacks the chlorine substitution, resulting in different reactivity and applications.
4-chlorophenylhydrazine: Lacks the trifluoromethyl group, affecting its lipophilicity and biological activity.
4-methoxyphenylhydrazine: Contains a methoxy group instead of a trifluoromethyl group, leading to different chemical and biological properties.
Properties
CAS No. |
2639444-33-8 |
---|---|
Molecular Formula |
C7H7Cl2F3N2 |
Molecular Weight |
247 |
Purity |
95 |
Origin of Product |
United States |
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